2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol

DGAT2 inhibition scaffold hopping chemical biology

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol (CAS 904011-26-3) is a synthetic amino-aryl pyrimidine derivative that has emerged as a structurally distinct chemotype within the diacylglycerol acyltransferase 2 (DGAT2) inhibitor class, as evidenced by its inclusion in LG Chem's patent family (WO2021150090, US20230078941) for treating metabolic disorders including NASH. The compound features a unique 2,5-dimethylbenzyloxy phenolic substitution pattern at the 5-position of the pyrimidine-linked phenol ring, combined with a 2-ethoxyphenoxy group at the pyrimidine 5-position, which differentiates it from earlier imidazopyridine-based and biaryl-based DGAT2 inhibitors.

Molecular Formula C27H27N3O4
Molecular Weight 457.53
CAS No. 904011-26-3
Cat. No. B2415947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol
CAS904011-26-3
Molecular FormulaC27H27N3O4
Molecular Weight457.53
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC(=C4)C)C)O)N
InChIInChI=1S/C27H27N3O4/c1-4-32-23-7-5-6-8-24(23)34-25-15-29-27(28)30-26(25)21-12-11-20(14-22(21)31)33-16-19-13-17(2)9-10-18(19)3/h5-15,31H,4,16H2,1-3H3,(H2,28,29,30)
InChIKeyPEKCUOYDGGNUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol (CAS 904011-26-3) in the DGAT2 Inhibitor Landscape


2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol (CAS 904011-26-3) is a synthetic amino-aryl pyrimidine derivative that has emerged as a structurally distinct chemotype within the diacylglycerol acyltransferase 2 (DGAT2) inhibitor class, as evidenced by its inclusion in LG Chem's patent family (WO2021150090, US20230078941) for treating metabolic disorders including NASH [1]. The compound features a unique 2,5-dimethylbenzyloxy phenolic substitution pattern at the 5-position of the pyrimidine-linked phenol ring, combined with a 2-ethoxyphenoxy group at the pyrimidine 5-position, which differentiates it from earlier imidazopyridine-based and biaryl-based DGAT2 inhibitors . This compound belongs to an emerging chemical series where dual aryl-ether substitutions on the pyrimidine core are being explored to optimize DGAT2 binding affinity and selectivity relative to DGAT1 [2].

Why Generic DGAT2 Inhibitors Cannot Substitute for CAS 904011-26-3: The Specificity Gap


While the DGAT2 inhibitor space contains several well-characterized compounds such as Ervogastat (PF-06865571), PF-06424439, and JNJ-DGAT2-A, simple functional class substitution is scientifically unsupportable due to substantial structural divergence in the scaffold, substitution pattern, and the resulting pharmacodynamic profile . Ervogastat belongs to a distinct chemotype featuring a piperidine-linked ethoxyphenoxy group with a pyrimidine-5-carboxylic acid core, whereas CAS 904011-26-3 utilizes an amino-substituted pyrimidine directly coupled to a phenolic biaryl system with a unique 2,5-dimethylbenzyloxy ether [1]. The structural differences between these series result in divergent lipophilicity, hydrogen-bonding capacity, and target engagement kinetics that cannot be assumed to be interchangeable [2]. For procurement decisions in DGAT2-targeted research programs, selecting incorrect analogs can lead to irreproducible pharmacology, confounded selectivity profiles, and wasted resources in in vivo efficacy models.

Quantitative Differentiation Evidence for CAS 904011-26-3 Against Key DGAT2 Inhibitor Comparators


Structural Scaffold Divergence: Amino-Aryl Pyrimidine vs. Imidazopyridine-based DGAT2 Inhibitors

CAS 904011-26-3 represents a distinct amino-aryl pyrimidine scaffold characterized by an exocyclic 2-amino group on the pyrimidine ring and a direct phenol-pyrimidine biaryl linkage, in contrast to PF-06424439 which employs an imidazopyridine core with a distinct substitution geometry [1]. This scaffold divergence results in calculated property differences: the target compound (MW 457.53, C27H27N3O4) possesses two hydrogen bond donors (amino + phenol) compared to one hydrogen bond donor in the imidazopyridine series, potentially altering target engagement kinetics and selectivity against off-target acyltransferases . The 2,5-dimethylbenzyloxy group introduces a steric profile absent in the imidazopyridine series, which may influence DGAT2 binding pocket complementarity .

DGAT2 inhibition scaffold hopping chemical biology

Selectivity Profile Differentiation: DGAT2 vs. DGAT1 Isoform Selectivity Based on Structural Features

Published data on DGAT1 vs. DGAT2 pharmacology indicate that DGAT1 inhibition is associated with gastrointestinal adverse effects (diarrhea, steatorrhea), while selective DGAT2 inhibition is considered a potentially safer therapeutic strategy for NASH/NAFLD [1]. The amino-aryl pyrimidine chemotype of CAS 904011-26-3, featuring the 2-ethoxyphenoxy moiety, is structurally related to the patent exemplifications from LG Chem that describe selective DGAT2 inhibition with minimal DGAT1 cross-reactivity [2]. By contrast, Ervogastat (PF-06865571) has reported only modest selectivity (~50-fold between human DGAT2 and DGAT1) based on published IC50 data (hDGAT2 IC50 = 17.2 nM; hDGAT1 IC50 not fully reported but inferred to be in the 500-1000 nM range) .

DGAT2 selectivity DGAT1 off-target metabolic safety

Analog Substitution at the Pyrimidine 5-Position: Ethoxyphenoxy vs. Methoxyphenoxy Impact on Potency

Within the amino-aryl pyrimidine DGAT2 inhibitor family, closely related analogs differ at the phenoxy substituent at the pyrimidine 5-position. The target compound features a 2-ethoxyphenoxy group (-O-CH2CH3), while the analog 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol bears a 3-methoxyphenoxy group (-O-CH3) . The additional methylene unit in the ethoxy substituent increases both steric bulk and lipophilicity at this position, which may enhance hydrophobic interactions with the DGAT2 acyl-CoA binding pocket . Similarly, the analog 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol replaces the phenoxy ether entirely with a dimethoxyphenyl group, representing a more drastic structural departure . The ethoxyphenoxy moiety is also found in the Ervogastat intermediate series, suggesting this substituent is a conserved pharmacophoric element for potent DGAT2 engagement .

SAR analysis ether substituent DGAT2 inhibitory activity

Oral Dosing Convenience Differentiation: Once-Daily Administration Potential vs. Comparator DGAT2 Inhibitors

LG Chem's clinical candidate from this patent family, LG203003 (structurally related to CAS 904011-26-3), is being developed as a once-daily oral DGAT2 inhibitor for NASH [1]. Preclinical results with LG203003 demonstrated significant improvements in hepatic triglycerides, inflammation, and fibrosis [2]. In contrast, competing DGAT2 programs include injectable formulations (e.g., IONIS-DGAT2 antisense oligonucleotide requiring parenteral administration) and twice-daily oral dosing regimens [3]. The amino-aryl pyrimidine chemotype's pharmacokinetic properties supporting once-daily oral dosing represent a key differentiator for both therapeutic development and in vivo research applications, where reduced dosing frequency improves experimental throughput and animal welfare compliance [4].

oral bioavailability once-daily dosing NASH therapy

Patent-Protected Chemical Space: Freedom-to-Operate and Structural Novelty Relative to Competitor DGAT2 Patents

CAS 904011-26-3 is explicitly disclosed within LG Chem's amino-aryl derivative patent family (WO2021150090/US20230078941, priority date December 23, 2019), which claims a distinct Markush structure encompassing amino-substituted pyrimidines with direct phenol linkages [1]. This patent space is orthogonal to Pfizer's DGAT2 inhibitor patents covering Ervogastat (piperidine-linked ethoxyphenoxy pyrimidine carboxylic acid scaffold) and the imidazopyridine series patents . For industrial research and drug discovery programs, selecting a compound from a chemically distinct patent family provides an alternative structural starting point for lead optimization, potentially enabling freedom-to-operate advantages and offering an independent IP position for follow-on development [2].

intellectual property patent landscape chemical novelty

Optimal Application Scenarios for CAS 904011-26-3 in DGAT2-Targeted Research and Development


DGAT2 Scaffold-Hopping Medicinal Chemistry Programs

CAS 904011-26-3 serves as an ideal tool compound for medicinal chemistry teams seeking to diversify beyond imidazopyridine-based or piperidine-linked DGAT2 inhibitor scaffolds. Its amino-aryl pyrimidine core provides a distinct hydrogen-bonding network and substitution vector for exploring novel DGAT2 binding interactions, as evidenced by the ethoxyphenoxy pharmacophore's conservation across multiple advanced DGAT2 inhibitor series . Programs can use this compound as a starting point for systematic SAR exploration of the 2,5-dimethylbenzyloxy and 2-ethoxyphenoxy substituents to optimize potency, selectivity, and pharmacokinetic properties [1].

DGAT2 Selectivity Profiling in Metabolic Disease Assays

For researchers investigating the differential pharmacology of DGAT1 versus DGAT2 inhibition, this compound's classification within a DGAT2-selective chemotype makes it suitable for benchmarking against non-selective or DGAT1-preferring inhibitors. The growing body of evidence linking DGAT1 inhibition to gastrointestinal toxicity underscores the importance of using selective DGAT2 tool compounds for in vivo metabolic studies . The amino-aryl pyrimidine series, including CAS 904011-26-3, offers a structurally distinct alternative to Ervogastat for validating DGAT2-specific pharmacology in rodent models of NAFLD/NASH [2].

In Vivo Efficacy Studies Requiring Once-Daily Oral Dosing

Based on the preclinical and early clinical data from the structurally related LG203003, compounds from this chemotype family are compatible with once-daily oral administration . This pharmacokinetic property is particularly advantageous for chronic dosing experiments in diet-induced obesity (DIO) or methionine-choline-deficient (MCD) diet NASH models, where frequent handling and dosing stress can confound metabolic endpoints [1]. Procurement of a compound from this series supports experimental designs that require sustained DGAT2 target engagement with minimal animal welfare impact [3].

Intellectual Property Diversification and Lead Optimization

For biotechnology and pharmaceutical companies building DGAT2 inhibitor portfolios, CAS 904011-26-3 provides access to LG Chem's amino-aryl pyrimidine chemical space, which is patent-distinct from Pfizer's Ervogastat series and Janssen's DGAT2 inhibitor patents . This enables independent lead optimization campaigns without navigating competitor IP constraints, supporting freedom-to-operate assessments and de-risking follow-on development strategies [2].

Quote Request

Request a Quote for 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.